molecular formula C20H27N3O4 B6010019 ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate

ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate

Cat. No. B6010019
M. Wt: 373.4 g/mol
InChI Key: XSSOJOAJJBIXOT-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a piperazine derivative and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate is not fully understood, but it is believed to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive processes such as learning and memory.
Biochemical and physiological effects
ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high purity and stability. However, one of the limitations of ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate, including its further study as a potential drug candidate for the treatment of various diseases such as cancer and neurodegenerative diseases. Further research is also needed to understand the mechanism of action of ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate and its potential applications in diagnostic tools and fluorescent probes. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate.
Conclusion
In conclusion, ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate involves a multi-step process, and the purity of the final product is determined through various analytical techniques. ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate has various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases, and has several advantages and limitations for lab experiments. There are several future directions for the research on ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate, including its further study as a potential drug candidate and the development of more efficient synthesis methods.

Synthesis Methods

The synthesis of ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate involves a multi-step process that includes the reaction of piperazine with ethyl chloroformate, followed by the reaction of the resulting compound with 1-phenylacetyl-3-piperidinone. The final step involves the reaction of the resulting compound with piperazinecarboxylic acid. The purity of the final product is determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate has various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate has also been studied for its potential use as a diagnostic tool for cancer and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 4-[1-(2-oxo-2-phenylacetyl)piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-2-27-20(26)22-13-11-21(12-14-22)17-9-6-10-23(15-17)19(25)18(24)16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSOJOAJJBIXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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